BIO-1211 is a synthetic peptide-based molecule designed to selectively inhibit the integrin α4β1. Integrins are transmembrane receptors that facilitate cell-to-cell and cell-to-extracellular matrix adhesion. The α4β1 integrin, found on the surface of leukocytes, plays a crucial role in inflammatory responses by mediating leukocyte adhesion and migration to sites of inflammation. [, ] BIO-1211 acts as an antagonist by competitively binding to α4β1, thus blocking its interaction with its natural ligands, such as vascular cell adhesion molecule 1 (VCAM-1) and fibronectin. [, ] This inhibition disrupts leukocyte trafficking and reduces inflammatory responses.
While the provided literature does not explicitly detail the complete synthesis of BIO-1211, it suggests that the compound is derived from the Leu-Asp-Val (LDV) sequence found in the connecting segment-1 (CS-1) of cellular fibronectin. [, ] The synthesis likely involves solid-phase peptide synthesis methodologies followed by purification and characterization steps. Further investigation into patent literature or specific chemical synthesis journals may reveal detailed synthetic procedures.
BIO-1211 functions as a potent and selective antagonist of the α4β1 integrin. [, ] It exhibits tight-binding characteristics, displaying a slow dissociation rate from the integrin (koff = 1.4 x 10-4 s-1) and a high binding affinity (KD = 70 pM). [, ] This tight-binding behavior contributes to its prolonged inhibitory effect on α4β1-mediated cell adhesion. [] BIO-1211 demonstrates a 200-fold selectivity for the activated form of α4β1, indicating that it preferentially targets integrins actively involved in ligand binding. [, ] This selective inhibition is advantageous in reducing potential off-target effects.
CAS No.: 2134602-45-0
CAS No.: 79353-39-2
CAS No.: 107853-53-2
CAS No.: 114519-85-6
CAS No.: 136822-54-3